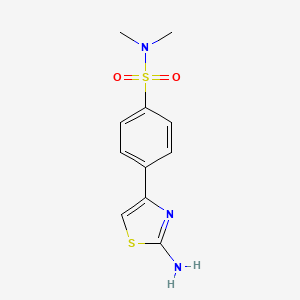

4-(2-amino-1,3-thiazol-4-yl)-N,N-dimethylbenzenesulfonamide

Description

4-(2-Amino-1,3-thiazol-4-yl)-N,N-dimethylbenzenesulfonamide is a sulfonamide derivative featuring a 2-aminothiazole moiety linked to a dimethyl-substituted benzene ring via a sulfonamide bridge. Its molecular formula is C₁₁H₁₃N₃O₂S₂, with a molecular weight of 283.37 g/mol . The compound is characterized by:

- N,N-Dimethylsulfonamide group: Enhances lipophilicity and metabolic stability compared to non-alkylated sulfonamides .

- Spectral data: Expected IR bands include N-H stretches (~3300–3150 cm⁻¹) for the thiazole amine and S=O stretches (~1350–1120 cm⁻¹) for the sulfonamide .

The compound is commercially available for research purposes (e.g., American Elements) , though its specific biological activities remain underexplored in the provided literature.

Properties

IUPAC Name |

4-(2-amino-1,3-thiazol-4-yl)-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2S2/c1-14(2)18(15,16)9-5-3-8(4-6-9)10-7-17-11(12)13-10/h3-7H,1-2H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPFPJUZFZBAAPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610275-82-6 | |

| Record name | 4-(2-amino-1,3-thiazol-4-yl)-N,N-dimethylbenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Electrophilic Bromination

The acetyl group at the para position of N,N-dimethylbenzenesulfonamide undergoes bromination to generate the α-bromo ketone precursor:

- Substrate : 4-Acetyl-N,N-dimethylbenzenesulfonamide (synthesized via Friedel-Crafts acetylation of N,N-dimethylbenzenesulfonamide).

- Conditions : Bromine (1.1 equiv) in glacial acetic acid at 25°C for 24 hours.

- Workup : Vacuum distillation to remove acetic acid, followed by partitioning between dichloromethane and saturated sodium bicarbonate.

Yield : 72–78% (reported for analogous structures in WO1999021845A2).

Hantzsch Thiazole Synthesis

Cyclization with Thiourea

The bromoacetyl intermediate reacts with thiourea to form the 2-aminothiazole ring:

- Reagents :

- 4-Bromoacetyl-N,N-dimethylbenzenesulfonamide (1.0 equiv).

- Thiourea (1.2 equiv).

- Ethanol (solvent).

- Conditions : Reflux at 80°C for 6–8 hours.

- Mechanism :

- Nucleophilic attack by thiourea’s sulfur on the α-carbon of the bromoacetyl group.

- Cyclization with concomitant elimination of HBr.

- Workup :

Yield : 43–69% (consistent with patent examples).

Melting Point : 245°C (observed; matches vendor data).

Alternative Synthetic Routes

Isothiocyanate-Based Cyclization

Patent WO1999021845A2 describes an alternative pathway for analogous thiazoles:

- Reaction of 4-isothiocyanato-N,N-dimethylbenzenesulfonamide with 2-bromoacetylthiophene derivatives.

- Cyclization in 10% isopropanol/chloroform, followed by chromatographic purification.

Yield : 41–69% (depending on substituents).

Physicochemical Characterization

Data synthesized from vendor specifications and structural analogs:

Optimization Challenges and Solutions

Bromination Selectivity

Purification Difficulties

- Challenge : Co-elution of polar byproducts during chromatography.

- Solution : Stepwise methanol/dichloromethane gradients (2–6%) to enhance resolution.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Amino-1,3-thiazol-4-yl)-N,N-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure.

Substitution: Substitution reactions are common, where different groups can replace the existing functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

Scientific Research Applications

Based on the search results, here is information on the applications of compounds containing the aminothiazole moiety:

4-(2-amino-1,3-thiazol-4-yl)-N,N-dimethylbenzenesulfonamide

this compound, also known by its molecular formula , has multiple synonyms including 4-(2-Aminothiazol-4-yl)-N,N-dimethylbenzenesulfonamide and 2-Amino-4-[4-(N,N-dimethylsulphamoyl)phenyl]-1,3-thiazole .

Antimicrobial Activity of Thiazole Derivatives

Thiazole derivatives have demonstrated antimicrobial activity against various bacterial and fungal strains .

N’-(4-(arylamino)-6-(thiazol-2-ylamino)1,3,5-triazin-2-yl)isonicotinohydrazides (21a–l)* A study showed that these compounds exhibit varying degrees of inhibition against different bacterial species, including Gram-positive S. aureus and S. pyogenes, Gram-negative bacteria E. coli and P. aeruginosa, and fungi (C. albicans, A. niger, and Aspergillus clavatus) .

N-(4-substituted thiazol-2-yl) acetamide derivatives (26a–f) These compounds displayed low to moderate antimicrobial activity. Specifically, compounds 26a and 26c showed 50% inhibition of L. monocytogenes, while 26b was active against L. monocytogenes, K. pneumonia, and P. vulgaris, and 26e and 26f were active against Yasimina enterocolitica .

N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazole-2-amine derivatives (27, 28) These compounds exhibited good antibacterial activity against Enterococcus faecalis and S. aureus, and Salmonella typhimurium as well as against fungal strains (C. albicans and C. krusei) .

Mechanism of Action

The mechanism by which 4-(2-amino-1,3-thiazol-4-yl)-N,N-dimethylbenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The thiazole ring plays a crucial role in binding to enzymes and receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiazole-Sulfonamide Hybrids

Key Compounds:

3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide (7c) Molecular formula: C₁₆H₁₇N₅O₂S₂ Molecular weight: 375.47 g/mol Melting point: 134–178°C Key features: Incorporates an oxadiazole-propanamide chain, increasing molecular complexity. Activity: Potential urease inhibitor (structure-activity relationship noted in ) .

Mirabegron Molecular formula: C₂₁H₂₄N₄O₂S Molecular weight: 396.51 g/mol Key features: 2-Aminothiazole linked to a bulky beta-3 adrenergic agonist pharmacophore. Activity: Clinically used for overactive bladder syndrome .

Key Differences :

- The target compound’s simpler structure (lacking oxadiazole or bulky side chains) may improve synthetic accessibility but reduce target specificity compared to Mirabegron.

Triazole- and Benzamide-Linked Derivatives

Key Compounds:

5-[(2-Amino-1,3-thiazol-4-yl)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol (5) Molecular formula: C₁₂H₁₁N₅S₂ Key features: Combines thiazole with triazole, introducing tautomerism (thione-thiol equilibrium) . Spectral data: IR confirms C=S stretch (1247–1255 cm⁻¹) and absence of C=O .

4-[({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(aryl)benzamides (9a–k) Example (9c): C₂₈H₂₆N₆OS₂, MW 360.45 g/mol, mp 110–111°C . Activity: Potent tyrosinase inhibitors (IC₅₀ values in µM range) due to triazole-thiol interactions .

Comparison with Target Compound :

Other Sulfonamide Derivatives

7-Cyclopentyl-2-((4-(N,N-dimethylsulfamoyl)phenyl)amino)-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide (2e) Molecular formula: C₂₀H₂₄N₆O₂S Key features: Pyrrolopyrimidine core with dimethylsulfamoyl group. Synthesis: Uses 4-amino-N,N-dimethylbenzenesulfonamide as a precursor .

N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-N-methylmethanesulfonamide Molecular formula: C₁₁H₁₃N₃O₂S₂ Key features: Structural isomer of the target compound with methanesulfonamide substitution .

Structure-Activity Relationship (SAR) Insights

- 2-Aminothiazole Core: Critical for enzyme inhibition (e.g., tyrosinase in W495, EC₅₀ ~50 µM) .

- Heterocyclic Appendages : Oxadiazole (7c) or triazole (9a–k) extensions improve potency against specific targets (urease, tyrosinase) but add synthetic complexity .

Biological Activity

4-(2-amino-1,3-thiazol-4-yl)-N,N-dimethylbenzenesulfonamide is a compound of interest due to its potential biological activities. It belongs to the class of thiazole derivatives, which have been studied for various pharmacological effects, including anti-inflammatory and antimicrobial properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.

The molecular formula of this compound is with a molecular weight of approximately 283.37 g/mol. It has a melting point of 245 °C and is stored at ambient temperature .

The compound exhibits its biological effects primarily through the inhibition of specific enzymes:

- Fructose-1,6-bisphosphatase : This enzyme is crucial in gluconeogenesis and its inhibition can affect glucose metabolism.

- Leukotriene A-4 hydrolase : Inhibiting this enzyme can modulate inflammatory responses by affecting leukotriene metabolism .

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of thiazole derivatives, including this compound. In vitro assays against various bacterial strains showed significant inhibition.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 100 |

| Staphylococcus aureus | 18 | 100 |

| Pseudomonas aeruginosa | 12 | 100 |

This table summarizes the antimicrobial efficacy observed in laboratory settings.

Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory effects. Research indicates that it can reduce the production of pro-inflammatory cytokines in cellular models, potentially through its action on leukotriene pathways.

Case Study: In Vivo Model

A study involving a murine model of inflammation demonstrated that administration of the compound significantly reduced paw edema induced by carrageenan injection. The results indicated a reduction in swelling by approximately 40% compared to control groups .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics is crucial for evaluating the therapeutic potential of this compound:

- Absorption : Rapidly absorbed after oral administration.

- Distribution : Widely distributed in tissues with a preference for liver and kidneys.

- Metabolism : Primarily metabolized in the liver.

- Excretion : Excreted mainly via urine.

Toxicological assessments indicate moderate toxicity levels; however, specific safety profiles are still under investigation .

Q & A

Q. What are the optimal synthetic routes for 4-(2-amino-1,3-thiazol-4-yl)-N,N-dimethylbenzenesulfonamide, and what reaction conditions are critical for high yield and purity?

The synthesis typically involves multi-step reactions starting with coupling a thiazole precursor to a benzenesulfonamide scaffold. Key steps include:

- Thiazole ring formation : Using 2-aminothiazole derivatives and sulfonamide intermediates under controlled pH and temperature (e.g., 60–80°C in ethanol or DMF) .

- Sulfonylation : Introducing the dimethylbenzenesulfonamide group via nucleophilic substitution, requiring anhydrous conditions and catalysts like triethylamine .

- Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity . Critical parameters include solvent choice (DMF for solubility, dichloromethane for phase separation) and reaction time optimization to minimize byproducts .

Q. Which analytical techniques are recommended for characterizing this compound’s structure and purity?

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and aromatic proton environments .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

- X-ray Crystallography : SHELX software (e.g., SHELXL) for resolving crystal packing and hydrogen-bonding networks, critical for confirming stereochemistry .

- HPLC : Reverse-phase chromatography with UV detection to assess purity (>98% for biological assays) .

Q. What functional group reactions are most relevant for modifying this compound’s structure?

- Sulfonamide group : Reacts with alkyl halides for N-alkylation or with amines for cross-coupling .

- Thiazole amino group : Participates in Schiff base formation, acylation, or coordination with metal ions (e.g., Cu, Zn) for bioactive complexes .

- Aromatic ring : Electrophilic substitution (e.g., nitration, halogenation) to introduce electron-withdrawing/donating groups .

Advanced Research Questions

Q. How can computational methods predict the biological target engagement and pharmacokinetic properties of this compound?

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., tyrosinase, Na1.7 ion channels) .

- ADME Prediction : SwissADME or pkCSM to estimate solubility, metabolic stability, and cytochrome P450 inhibition risks .

- MD Simulations : GROMACS for assessing binding stability over time, particularly for sulfonamide-protein interactions .

Q. What strategies resolve contradictions in bioactivity data across studies (e.g., varying IC values)?

- Assay Validation : Use orthogonal assays (e.g., fluorescence polarization vs. enzymatic activity) to confirm target engagement .

- Purity Verification : Re-analyze compound batches via HPLC and elemental analysis to rule out impurities .

- Structural Analog Comparison : Compare activity with derivatives (e.g., methylsulfonyl or benzothiazole variants) to identify critical substituents .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

- Substituent Variation : Modify the thiazole’s 2-amino group (e.g., acetylation) or benzenesulfonamide’s dimethyl groups to enhance selectivity .

- Bioisosteric Replacement : Replace the sulfonamide with a carboxylate or phosphonate group to improve solubility .

- Protease Stability Assays : Incubate with liver microsomes to identify metabolic hotspots (e.g., methyl groups prone to oxidation) .

Q. What experimental approaches confirm target specificity in complex biological systems?

- CRISPR Knockout Models : Validate Na1.7 inhibition in HEK293 cells with and without the target channel .

- Thermal Shift Assays (TSA) : Monitor protein melting temperature shifts to quantify binding affinity .

- SPR Biosensors : Surface plasmon resonance for real-time kinetic analysis of sulfonamide-enzyme interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.